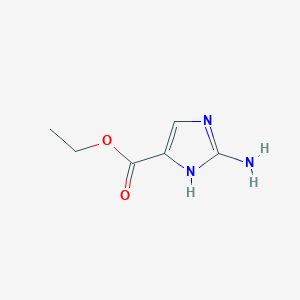

Ethyl 2-amino-1h-imidazole-5-carboxylate

Description

Significance of Imidazole (B134444) Derivatives in Scientific Research

The imidazole nucleus is a privileged scaffold in medicinal chemistry, owing to its presence in a wide array of biologically active molecules and its capacity for versatile chemical modifications. nih.gov

The journey of imidazole chemistry began in the 19th century, with the first synthesis of the parent imidazole ring. Since then, the field has evolved dramatically, driven by the discovery of naturally occurring imidazole-containing compounds and the development of novel synthetic methodologies. This progression has unlocked a deeper understanding of the structure-activity relationships of imidazole derivatives, paving the way for their rational design and application in various scientific disciplines.

The imidazole motif is a recurring theme in nature's chemical repertoire. It is famously found in the amino acid histidine, which plays a crucial role in the structure and function of many proteins and enzymes. nih.gov Beyond this fundamental building block, a diverse range of natural products, including alkaloids, vitamins, and marine-derived compounds, feature the imidazole core, often exhibiting potent biological activities.

| Natural Product Class | Examples | Significance |

| Alkaloids | Pilocarpine, Histamine | Varied physiological effects, including neurotransmission and smooth muscle contraction. |

| Vitamins | Biotin (Vitamin B7) | Essential coenzyme in various metabolic pathways. |

| Marine Alkaloids | Oroidin, Hymenidin | Exhibit a range of bioactivities including antimicrobial and anticancer properties. |

The versatility of the imidazole scaffold has led to its widespread use in numerous areas of modern chemistry. In medicinal chemistry, imidazole derivatives are integral components of many pharmaceutical agents, demonstrating a broad spectrum of therapeutic effects. ontosight.ai They are found in antifungal, antibacterial, antiviral, and anticancer drugs. ontosight.ai Furthermore, imidazoles are utilized as ligands in coordination chemistry, as catalysts in organic synthesis, and as building blocks for the creation of functional materials such as ionic liquids and polymers.

Specificity of Ethyl 2-amino-1H-imidazole-5-carboxylate within the Imidazole Class

This compound is a distinct member of the imidazole family, characterized by the presence of both an amino group at the 2-position and an ethyl carboxylate group at the 5-position of the imidazole ring. This specific substitution pattern differentiates it from other imidazole derivatives and is key to its chemical behavior.

| Property | Value |

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.16 g/mol |

| Appearance | Solid |

The structure of this compound incorporates two key functional groups that significantly influence its properties: the 2-amino group and the 5-ethyl carboxylate group.

The ethyl carboxylate group (-COOCH2CH3) at the C5 position is an electron-withdrawing group. The carbonyl group (C=O) withdraws electron density from the imidazole ring through the inductive effect. This functional group can participate in hydrogen bonding as an acceptor and is susceptible to hydrolysis to the corresponding carboxylic acid.

The 2-amino group plays a pivotal role in defining the chemical reactivity and biological potential of this compound. Its electron-donating nature enhances the nucleophilic character of the imidazole ring, making it more susceptible to electrophilic attack. This group can also act as a nucleophile itself, participating in reactions such as acylation and alkylation.

From a biological perspective, the 2-amino group is a key pharmacophoric feature. It can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, which is often a crucial determinant of a molecule's biological activity. The presence of this group in many marine natural products with potent bioactivities underscores its importance in molecular recognition processes. bldpharm.com The ability of the 2-aminoimidazole scaffold to mimic the guanidinium (B1211019) group of arginine further highlights its significance in the design of enzyme inhibitors and other bioactive molecules.

Ethyl Ester Functionality: Impact on Chemical Properties and Applications

The ethyl ester functional group is a defining feature of this compound, significantly influencing its chemical behavior and utility. An ester is formed from the reaction of a carboxylic acid and an alcohol. wikipedia.org In this case, it is the ethyl ester of the 2-amino-1H-imidazole-5-carboxylic acid.

The presence of the ester group impacts several key properties of the molecule. Esters are polar molecules but lack hydrogen-bond-donating ability, which makes them more volatile than their parent carboxylic acids. wikipedia.org The ethyl ester group makes the molecule less polar than its corresponding carboxylic acid, which affects its solubility in various solvents. While the imidazole core provides some water solubility, the ethyl group introduces a nonpolar hydrocarbon character. nih.govwikipedia.org

From a reactivity standpoint, the ester group is a versatile functional handle. It can undergo various chemical transformations, most notably hydrolysis, where it reacts with water under acidic or basic conditions to revert to the corresponding carboxylic acid and ethanol (B145695). numberanalytics.comnumberanalytics.com This reaction is often a key step in synthetic pathways where the ester serves as a protecting group for the carboxylic acid. Furthermore, esters can serve as crucial intermediates in the synthesis of more complex organic molecules, including various pharmaceuticals. numberanalytics.comsolubilityofthings.com The this compound scaffold is used as an intermediate in the synthesis of novel compounds for potential therapeutic applications, such as inhibitors for HIV-1 integrase. nih.gov

Research Trajectory and Future Perspectives for this compound

The research landscape for this compound is primarily centered on its application as a versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. The imidazole core is a well-established pharmacophore, and derivatives are investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. bohrium.commdpi.comnih.gov

Current research often utilizes this compound as a starting material for constructing more complex molecules. For instance, studies have demonstrated its use in the synthesis of 1,5-diaryl-1H-imidazole derivatives, which are being explored as potential inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75. nih.gov The amino and ester groups on the imidazole ring provide reactive sites for building larger, more intricate molecular architectures.

Future perspectives for this compound are promising and extend across several domains. In medicinal chemistry, the continued exploration of this and similar imidazole derivatives as building blocks for novel drugs remains a primary focus. researchgate.net The development of new synthetic methodologies that utilize this compound could lead to more efficient and diverse libraries of bioactive molecules. Beyond pharmaceuticals, imidazole-based compounds are being investigated for their potential in creating sustainable materials, such as polymers with high thermal stability and ionic conductivity, and for environmental applications like carbon dioxide capture. numberanalytics.com As a functionalized imidazole, this compound could potentially serve as a precursor in the development of such advanced materials.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-amino-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJGNTZJCFFZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341460 | |

| Record name | ethyl 2-amino-1h-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149520-94-5 | |

| Record name | ethyl 2-amino-1h-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Ethyl 2-amino-1H-imidazole-5-carboxylate

Established synthetic pathways to the this compound core often rely on classical cyclization and functional group manipulation techniques. These methods provide reliable access to the target molecule and its derivatives through multi-step sequences.

Multi-Component Reactions in Imidazole (B134444) Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. researchgate.net These reactions are valued for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. researchgate.net In the context of imidazole synthesis, MCRs can assemble the heterocyclic core in a convergent manner. For instance, a three-component reaction involving 1-unsubstituted 2-aminoimidazoles, various aldehydes, and isocyanides, mediated by zirconium(IV) chloride, has been developed to produce complex N-fused ring systems. nih.gov While this example leads to a 5-aminoimidazo[1,2-a]imidazole, the underlying principle demonstrates the power of MCRs starting from a substituted 2-aminoimidazole precursor. nih.gov

Regiocontrolled Synthesis Strategies

Achieving specific substitution patterns on the imidazole ring is a critical challenge in synthesis. Regiocontrolled strategies are essential for selectively producing isomers like this compound over, for example, the corresponding 4-carboxylate isomer. The regioselectivity in MCRs can sometimes be explained by the influence of substituents on the starting materials; for example, intermolecular hydrogen bonds on a precursor like ethyl 2-aminoimidazole-4-carboxylate can orient the synthesis toward the formation of a single regioisomer. nih.gov Another approach involves the use of precursors where the desired substitution pattern is pre-installed. The reactivity of diaminomaleonitrile (B72808) (DAMN)-based imines has been explored for the regiocontrolled synthesis of highly substituted imidazoles. nih.gov Computational studies have shown that substituents, such as a 2-hydroxyaryl group on the scaffold, can drive the regioselectivity of the reaction by promoting specific intramolecular processes that favor the formation of the imidazole derivative over other potential products. nih.gov Furthermore, metal-catalyzed reactions involving 2H-azirines can afford NH-imidazoles with controlled substitution at the 2, 4, and 5 positions, allowing for the regioselective incorporation of an ester moiety. rsc.org

Alkylation of Imidazole Precursors for N-Substitution

Alkylation is a fundamental transformation for introducing substituents onto the nitrogen atoms of the imidazole ring. The structure of 1-hydroxyimidazoles presents two potential sites for alkylation: the oxygen atom of the hydroxy group and the nitrogen atom at position 3. researchgate.net Studies on the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with substituted benzyl (B1604629) halides have shown that the reaction often proceeds selectively at the hydroxy group to form O-alkoxy derivatives. researchgate.net The alternative N-alkylation products, 1-alkylimidazole 3-oxides, are typically obtained through condensation reactions starting from acyclic precursors rather than direct alkylation of the 1-hydroxyimidazole. researchgate.net This highlights the importance of substrate control in directing the regiochemical outcome of N-substitution reactions on imidazole precursors.

Carboxylation Reactions to Introduce Ester Functionality

The introduction of a carboxylate group onto a pre-formed imidazole ring is another key synthetic strategy. Modern carboxylation reactions increasingly utilize carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 feedstock. mdpi.com Catalytic systems, often based on transition metals like palladium or copper, have been developed for the direct carboxylation of C-H bonds. For instance, the direct carboxylation of alkenyl C–H bonds with CO2 can be achieved using a Pd(II) catalyst to produce coumarins. mdpi.com While not specific to imidazoles, these methods represent the forefront of carboxylation chemistry. The application of such catalytic systems could, in principle, be adapted for the late-stage introduction of an ester functionality onto a 2-aminoimidazole core, providing a convergent and environmentally benign route to the target compound.

Novel Synthetic Approaches and Innovations

Recent innovations in synthetic methodology have focused on developing more efficient, step-economical, and environmentally friendly routes to complex heterocyclic structures. One-pot reactions are particularly prominent in this regard.

One-Pot Heterocyclization Reactions Utilizing Nitro-Reductive Cyclization

One-pot nitro-reductive cyclization has emerged as a powerful and efficient method for the synthesis of benzimidazoles, which share a common imidazole core. researchgate.net This approach typically involves the reaction of an ortho-nitroaniline derivative with an aldehyde in the presence of a reducing agent. researchgate.netresearchgate.net The reaction proceeds through the reduction of the nitro group to an amine, which then condenses with the aldehyde and cyclizes to form the imidazole ring in a single pot. medcraveonline.com This method significantly reduces reaction times and simplifies workup procedures. researchgate.net Sodium dithionite (B78146) (Na2S2O4) in dimethyl sulfoxide (B87167) (DMSO) is a commonly used and highly efficient reductive cyclizing agent for this transformation, affording good yields and purity. researchgate.netresearchgate.netmedcraveonline.com Other reducing systems, such as iron powder with formic acid and an ammonium (B1175870) chloride additive, have also been employed to convert aromatic 2-nitroamines into bicyclic 2H-benzimidazoles. organic-chemistry.orgresearchgate.net

| Reducing Agent System | Typical Substrates | Key Advantages | References |

|---|---|---|---|

| Sodium Dithionite (Na2S2O4) in DMSO | Ethyl 4-(alkyl/arylamino)-3-nitrobenzoates and aldehydes | Efficient, short reaction times, good yields, easy workup | researchgate.net, researchgate.net, medcraveonline.com |

| Iron Powder, Formic Acid, NH4Cl | Aromatic and heteroaromatic 2-nitroamines | Avoids toxic/expensive reductants, mild conditions, high-yielding | organic-chemistry.org, researchgate.net |

This one-pot reductive cyclization strategy has been successfully applied to prepare a series of 1,2-disubstituted benzimidazole-5-carboxylates, demonstrating its utility in accessing structures closely related to this compound. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| Zirconium(IV) chloride |

| Ethyl 2-aminoimidazole-4-carboxylate |

| Diaminomaleonitrile (DAMN) |

| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate |

| 1-alkylimidazole 3-oxides |

| Carbon dioxide (CO2) |

| ortho-nitroaniline |

| Sodium dithionite (Na2S2O4) |

| Dimethyl sulfoxide (DMSO) |

| Formic acid |

| Ammonium chloride (NH4Cl) |

| Ethyl 4-(alkyl/arylamino)-3-nitrobenzoate |

Acid-Mediated Denitrogenative Transformation of Triazole Derivatives

A novel and efficient approach to synthesizing 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole precursors. mdpi.comresearchgate.netnih.gov This methodology leverages the inherent reactivity of the triazole ring, which can undergo ring-opening and subsequent rearrangement to form the desired imidazole structure.

The process typically begins with the synthesis of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles. mdpi.comnih.gov These precursors, when subjected to acidic conditions, are proposed to undergo a series of transformations. A plausible mechanism involves an initial hydrolysis of the acetal (B89532) group to form an aldehyde intermediate. mdpi.com This aldehyde can then undergo intramolecular cyclization to form an imidazotriazole intermediate, which exists in equilibrium with its tautomeric form. mdpi.com Subsequent triazole ring opening, driven by the loss of dinitrogen, leads to the formation of a carbene intermediate. This highly reactive species can then undergo an insertion reaction into the O-H bond of various alcohols present in the reaction medium, ultimately affording the functionalized 2-substituted imidazole product. mdpi.comnih.gov

Key Features of the Acid-Mediated Denitrogenative Transformation:

| Feature | Description |

| Starting Materials | Readily available 5-amino-1,2,3-triazole derivatives. mdpi.com |

| Reaction Conditions | Acid-mediated, often with heating. researchgate.net |

| Key Intermediate | In situ generated carbene intermediate. mdpi.com |

| Transformation | Denitrogenative ring transformation and O-H insertion. mdpi.com |

| Products | Functionalized 2-substituted 1H-imidazole derivatives. mdpi.com |

This metal-free approach offers a valuable alternative to traditional methods that may require harsh reagents or expensive metal catalysts.

Cycloaddition Reactions Involving α-Isocyanoacetate Synthons

Cycloaddition reactions represent a powerful tool for the construction of heterocyclic rings. In the context of imidazole synthesis, the use of α-isocyanoacetate synthons, such as ethyl isocyanoacetate, has proven to be an effective strategy. nih.gov A notable example is the cycloaddition reaction between ethyl isocyanoacetate and N-aryl benzimidoyl chlorides to construct 1,5-diaryl-1H-imidazole-4-carboxylate esters. nih.gov

The proposed mechanism for this transformation begins with the base-mediated activation of ethyl isocyanoacetate to generate a nucleophilic anion. nih.gov This anion then attacks the carbon-nitrogen double bond of the imidoyl chloride, leading to the formation of an intermediate after the elimination of a chloride ion. nih.gov Tautomerization of this intermediate, followed by in situ cyclization and proton transfer, yields the desired 1,5-diaryl-1H-imidazole-4-carboxylate ester. nih.gov

This methodology offers a novel and efficient route to highly substituted imidazole derivatives, and to the best of current knowledge, the use of N-aryl benzimidoyl chlorides in cycloaddition reactions with ethyl isocyanoacetate for the synthesis of these specific imidazole derivatives had not been previously reported. nih.gov

Metal-Catalyzed and Organocatalytic Protocols for Imidazole Ring Construction

The development of metal-catalyzed and organocatalytic methods has revolutionized organic synthesis, and the construction of the imidazole ring is no exception. These protocols often offer high efficiency, selectivity, and functional group tolerance.

Copper-catalyzed reactions have emerged as a versatile tool in C-N bond formation. A novel approach for N-arylation utilizes aryl carboxylic acids as stable and readily available arylating reagents. rsc.org In this method, a simple copper(II)-phenanthroline catalyst system facilitates the decarboxylative C-N cross-coupling of benzoic acids bearing suitable ortho-substitutions with various N-nucleophiles. rsc.org A tandem Palladium/Copper-catalyzed intermolecular cross-coupling cascade has also been developed, providing access to N-fused (benzo)imidazophenanthridine scaffolds. nih.govacs.org The proposed mechanism involves copper-catalyzed decarboxylation of a benzoic acid to form an organocuprate species, which then undergoes transmetalation to a palladium(II) complex. nih.gov

Iron, being an abundant and environmentally benign metal, has gained significant attention as a catalyst in organic synthesis. An iron-catalyzed [3+2] addition protocol has been developed for the synthesis of imidazoles from amidoximes and enones. rsc.org Heating the reactants in the presence of an iron catalyst and iodine affords imidazoles substituted with a ketone moiety at the C-4 position in good to excellent yields. rsc.org This protocol demonstrates good tolerance to nitroarene functionalities. rsc.org

Comparison of Iron-Catalyzed Imidazole Syntheses:

| Reactants | Catalyst System | Product | Key Features | Reference |

| Amidoximes and Enones | Iron catalyst and Iodine | C-4 ketone substituted imidazoles | Good to excellent yields, tolerant to nitroarenes. | rsc.org |

| Amidines and Chalcones | FeCl₃/I₂ | Tetrasubstituted imidazoles | Aerobic oxidative coupling, high regioselectivity. | organic-chemistry.org |

The "borrowing hydrogen" methodology represents an atom-economical and environmentally friendly approach to C-N bond formation. organic-chemistry.orgacs.org This process involves the temporary removal of hydrogen from an alcohol by a ruthenium catalyst to generate a reactive carbonyl intermediate in situ. acs.org This intermediate can then react with an amine, and the "borrowed" hydrogen is subsequently returned by the catalyst to form the final alkylated amine product, with water as the only byproduct. organic-chemistry.org Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂ combined with bidentate phosphine (B1218219) ligands like dppf or DPEphos, have been effectively used to catalyze the N-alkylation of primary and secondary amines. organic-chemistry.org This methodology has also been extended to the N-heterocyclization of primary amines with diols to form N-heterocycles. organic-chemistry.org

Green Chemistry Principles in Synthesis (e.g., Deep Eutectic Solvents)

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov The use of deep eutectic solvents (DESs) as alternative reaction media aligns well with these principles. nih.govmdpi.comresearchgate.netnih.gov DESs are mixtures of two or more compounds that have a significantly lower melting point than their individual components. nih.gov They are often biodegradable, have low toxicity, and can be recyclable, making them attractive alternatives to volatile organic solvents. mdpi.comresearchgate.netnih.gov

A high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been successfully achieved using DESs, such as a mixture of choline (B1196258) chloride and urea (B33335) or glycerol. mdpi.com This process involves an under-air heterocyclodehydration reaction between α-chloroketones and guanidine (B92328) derivatives. mdpi.com The use of DESs has been shown to decrease the reaction time significantly compared to conventional organic solvents. mdpi.com Furthermore, in some cases, the DES can be recovered and recycled, further enhancing the green credentials of the synthesis. mdpi.com Ternary deep eutectic solvents, for example, a mixture of dimethyl urea, SnCl₂, and HCl, have also been employed as both the reaction medium and a recyclable catalyst for the one-pot, multicomponent synthesis of tri- and tetra-substituted imidazole derivatives. researchgate.netnih.gov

Derivatization and Functionalization Strategies

The strategic derivatization of the this compound scaffold is crucial for modulating its physicochemical and pharmacological properties. Functionalization can be directed at three main regions of the molecule: the imidazole ring itself, the exocyclic amino group, and the carboxylate ester.

Modifications at the Imidazole Ring: N1, C2, C4, C5 Positions

The imidazole ring is a key pharmacophore whose properties can be fine-tuned by introducing substituents at its nitrogen and carbon atoms.

N1 Position: The N1 position of the imidazole ring is a common site for alkylation. The synthesis of N-alkylated derivatives, such as Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, is well-documented. nih.govresearchgate.net This modification is often achieved by reacting the parent imidazole with an alkyl halide in the presence of a base. ciac.jl.cnlookchem.com Such N-alkylation can significantly impact the molecule's polarity, solubility, and its ability to engage in hydrogen bonding, which is critical for receptor interactions. nih.gov Studies on related imidazole structures show that the choice of base and solvent can influence the regioselectivity of alkylation, particularly in imidazoles with multiple nitrogen atoms. nih.gov

C2 Position: The C2 position is occupied by the essential amino group. While direct functionalization of the C2 carbon is not common post-synthesis, the primary reactivity at this position involves transformations of the amino group itself, which are discussed in section 2.3.2. The synthesis of analogs with different substituents at the C2 position typically involves building the imidazole ring from different precursors. mdpi.com

C4 and C5 Positions: The C4 and C5 positions of the imidazole ring are amenable to the introduction of various substituents, including halogens and carbon-based groups. For instance, analogs such as ethyl 5-fluoroimidazole-4-carboxylate and ethyl 5-chloroimidazole-4-carboxylate have been synthesized from aminoimidazole precursors via diazotization reactions. The introduction of aryl groups at the C5 position has also been explored in the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates. These modifications are instrumental in exploring the steric and electronic requirements of biological targets.

| Position | Modification Type | Example Reagent/Condition | Resulting Structure Example |

| N1 | Alkylation | Methyl iodide, Base | Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate |

| C4 | Alkylation | Grignard Reaction (on precursor) | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate |

| C5 | Halogenation | Diazotization, Photolysis, HBF₄ | Ethyl 5-fluoroimidazole-4-carboxylate |

| C5 | Arylation | Cycloaddition (from precursors) | Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate |

Reactions of the Amino Group: Acylation, Alkylation, and Condensation Reactions

The 2-amino group is a primary nucleophile and a key handle for extending the molecular framework.

Acylation: The amino group readily undergoes acylation reactions. A common transformation is the introduction of a tert-butoxycarbonyl (Boc) protecting group by reaction with di-tert-butyl dicarbonate. This strategy is often employed in multi-step syntheses to temporarily mask the reactivity of the amino group while other parts of the molecule are being modified.

Alkylation: While the exocyclic 2-amino group can be alkylated, the ring nitrogen (N1) is often more nucleophilic, leading to a preference for N1-alkylation, especially under basic conditions. nih.gov Selective alkylation of the 2-amino group typically requires specific synthetic strategies, such as reductive amination or the use of specialized reagents, to overcome the competing ring alkylation.

Condensation Reactions: The primary amino group is a potent nucleophile for condensation reactions with carbonyl compounds. It can react with aldehydes and ketones to form imines (Schiff bases), which can be further modified or serve as intermediates for more complex heterocyclic systems. Three-component condensation reactions involving 5-aminoimidazole derivatives, various aldehydes, and active methylene (B1212753) compounds like Meldrum's acid have been used to construct fused ring systems such as tetrahydroimidazo[4,5-b]pyridin-5-ones.

| Reaction Type | Reagent Example | Product Type | Notes |

| Acylation | Di-tert-butyl dicarbonate | N-Boc protected imidazole | Protects the amino group for further synthesis. |

| Alkylation | Alkyl Halide | N-alkylated imidazole | Ring N1-alkylation is often favored over exocyclic N2-alkylation. |

| Condensation | Aldehyde, Meldrum's Acid | Imidazo[4,5-b]pyridin-5-one | Forms fused heterocyclic systems. |

Reactions of the Carboxylate Ester: Transesterification and Amidation

The ethyl ester at the C5 position provides another site for derivatization, primarily through nucleophilic acyl substitution.

Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by acids or bases and involves reacting the ethyl ester with a different alcohol (e.g., methanol (B129727), isopropanol) in excess. organic-chemistry.org Ionic liquids, particularly those based on imidazolium (B1220033) salts, have also been employed as effective catalysts for transesterification reactions under mild conditions. nih.govbeilstein-journals.orgresearchgate.net This allows for the introduction of different alkyl or aryl groups into the ester moiety, which can influence the compound's solubility, metabolic stability, and pro-drug potential.

Amidation: The most common transformation of the carboxylate ester is its conversion to a carboxamide via amidation (aminolysis). This can be achieved by direct reaction with a primary or secondary amine, often at elevated temperatures. researchgate.net The reaction can also be facilitated by first hydrolyzing the ester to the corresponding carboxylic acid, followed by coupling with an amine using standard peptide coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov This approach is highly versatile, enabling the synthesis of large libraries of imidazole-4,5-dicarboxamides for screening purposes. nih.govacs.org

Introduction of Halogen, Alkyl, and Aryl Substituents for Structure-Activity Relationship Studies

The systematic introduction of various substituents onto the imidazole scaffold is a cornerstone of SAR studies, aiming to optimize biological activity.

Halogen Substituents: The introduction of halogen atoms (F, Cl, Br) can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Halogenated analogs of related imidazole and thiazole (B1198619) compounds have been synthesized and evaluated for their biological activities. For example, studies on imidazole-coumarin conjugates have shown that substituents like Cl, F, and Br on the coumarin (B35378) nucleus can substantially increase antiviral potency against the Hepatitis C virus.

Alkyl and Aryl Substituents: The size, shape, and nature of alkyl and aryl groups introduced at various positions on the imidazole ring can have a profound impact on biological activity. For instance, in the development of Angiotensin II receptor antagonists, quantitative structure-activity relationship (QSAR) studies on imidazole-5-carboxylic acid derivatives have highlighted the importance of specific substituent patterns for antagonist activity. nih.gov Similarly, the synthesis and evaluation of novel thiazole-5-carboxamide (B1230067) derivatives with different aryl substitutions have been conducted to explore their anticancer potential.

The insights gained from these derivatization strategies are critical for the rational design of new therapeutic agents based on the this compound core.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the connectivity and chemical environment of atoms.

Proton NMR (¹H-NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For ethyl 2-amino-1H-imidazole-5-carboxylate, the spectrum displays characteristic signals corresponding to the protons of the ethyl group and the imidazole (B134444) ring.

The ethyl group presents as a quartet and a triplet, a classic ethyl pattern. The methylene (B1212753) (-CH₂) protons are adjacent to three methyl protons, splitting their signal into a quartet. Conversely, the methyl (-CH₃) protons are adjacent to two methylene protons, resulting in a triplet. The imidazole ring shows a singlet for the methine proton (C4-H). The chemical shifts of the amine (-NH₂) and imidazole N-H protons can be broad and may vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Representative ¹H-NMR Spectroscopic Data for this compound

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂- (Ethyl) | ~4.2 | Quartet (q) |

| -CH₃ (Ethyl) | ~1.2 | Triplet (t) |

| C4-H (Imidazole) | ~7.6 | Singlet (s) |

| -NH₂ (Amino) | Variable | Broad Singlet (br s) |

| N-H (Imidazole) | Variable | Broad Singlet (br s) |

Note: Data are typical and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum for this compound shows resonances for the carbonyl carbon of the ester, the three distinct carbons of the imidazole ring, and the two carbons of the ethyl group. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon is significantly downfield due to the deshielding effect of the attached oxygen atoms.

Table 2: Representative ¹³C-NMR Spectroscopic Data for this compound

| Assigned Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester Carbonyl) | ~160-165 |

| C2 (Imidazole) | ~150-155 |

| C4 (Imidazole) | ~137 |

| C5 (Imidazole) | ~115-120 |

| -CH₂- (Ethyl) | ~60 |

| -CH₃ (Ethyl) | ~14 |

Note: Data are typical and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments provide correlational data that helps piece together the molecular structure by establishing through-bond connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, the primary correlation observed would be a cross-peak between the methylene quartet (~4.2 ppm) and the methyl triplet (~1.2 ppm) of the ethyl group, confirming their connectivity. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This technique maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu Expected correlations would be:

The methine proton at ~7.6 ppm to the C4 carbon at ~137 ppm.

The methylene protons at ~4.2 ppm to their carbon at ~60 ppm.

The methyl protons at ~1.2 ppm to their carbon at ~14 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting different parts of the molecule. sdsu.edu Key expected correlations include:

The methylene protons (~4.2 ppm) of the ethyl group to the ester carbonyl carbon (~160-165 ppm).

The methine proton (C4-H) at ~7.6 ppm to the C2, C5, and carbonyl carbons.

Imidazoles bearing an N-H bond can exist as a mixture of tautomers, which can be investigated using NMR spectroscopy. mdpi.com For this compound, two primary forms of tautomerism are possible:

Annular Tautomerism: The proton on the ring nitrogen can reside on either N1 or N3. In an unsymmetrically substituted imidazole, this results in two distinct tautomers. The rate of exchange between these forms influences the NMR spectrum. If the exchange is slow on the NMR timescale, separate signals for each tautomer may be observed. If the exchange is fast, the spectrum will show time-averaged signals for the ring atoms. mdpi.com

Amino-Imino Tautomerism: The 2-amino group can exist in equilibrium with its 2-imino tautomer.

Variable-temperature NMR studies can be employed to study these equilibria. Changes in chemical shifts or the coalescence of signals as the temperature is varied can provide information on the thermodynamics and kinetics of the tautomeric exchange. nih.gov The presence of fast tautomerization can sometimes impede the full structural description by conventional NMR, potentially leading to broadened or undetectable signals for the imidazole ring carbons in solution. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.

N-H Stretching: The amino (-NH₂) and imidazole (N-H) groups give rise to characteristic stretching vibrations. Primary amines typically show two bands in the 3100-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. The N-H stretch of the imidazole ring also appears in this region. These bands are often broadened due to hydrogen bonding. chemguide.co.uk

C=O Stretching: The ester carbonyl group (C=O) produces a strong, sharp absorption band. For α,β-unsaturated esters like this one, the band is typically found in the range of 1710-1730 cm⁻¹. chemguide.co.uk

Table 3: Principal IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine, Imidazole) | Stretch | 3100 - 3500 | Medium-Strong, Broad |

| C-H (Alkane, Aromatic) | Stretch | 2850 - 3100 | Medium |

| C=O (Ester) | Stretch | 1710 - 1730 | Strong, Sharp |

| C=N, C=C (Imidazole) | Stretch | 1500 - 1650 | Medium |

Analysis of Hydrogen Bonding Interactions

The molecular structure of this compound, featuring an amino group, an imidazole ring, and a carboxylate group, provides multiple sites for hydrogen bonding. These interactions are pivotal in defining the supramolecular assembly of the compound in the solid state. Although a specific study on the hydrogen bonding of this compound is not extensively documented in publicly available literature, a comprehensive analysis can be inferred from studies on structurally analogous compounds, such as ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates. nih.goviucr.org

In these related structures, a variety of hydrogen bonds are observed, including N-H···N, C-H···N, N-H···O, and C-H···O interactions. nih.gov The amino group (–NH2) acts as a hydrogen bond donor, while the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group serve as acceptors. For instance, the molecules of ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate are linked into chains by a combination of N—H···N and C—H···N hydrogen bonds. nih.goviucr.org Similarly, in ethyl 5-amino-1-(4-chlorophenyl)-1H-imidazole-4-carboxylate, a more complex network involving N—H···O, N—H···N, C—H···N, and C—H···π(arene) hydrogen bonds leads to the formation of complex sheets. nih.goviucr.org In the case of ethyl 5-amino-1-(2,6-difluorophenyl)-1H-imidazole-4-carboxylate, N—H···N and C—H···O hydrogen bonds create a three-dimensional framework. iucr.org

Based on these analogous structures, it is highly probable that this compound also forms extensive intermolecular hydrogen-bonded networks. The specific motifs and dimensionality of the resulting supramolecular structure would depend on the interplay of these various hydrogen bonding interactions.

| Potential Hydrogen Bond Type | Donor | Acceptor | Likely Supramolecular Motif |

| N-H···N | Amino Group (N-H) | Imidazole Ring (N) | Chains, Sheets |

| N-H···O | Amino Group (N-H) | Carboxylate (C=O) | Dimers, Chains |

| C-H···N | Imidazole/Ethyl (C-H) | Imidazole Ring (N) | Extended Networks |

| C-H···O | Imidazole/Ethyl (C-H) | Carboxylate (C=O) | Sheets, 3D Frameworks |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. While specific experimental mass spectra for this compound are not widely published, its expected behavior can be predicted based on the fragmentation of similar imidazole-containing molecules. researchgate.netresearchgate.net

Upon ionization, the molecule would generate a molecular ion peak corresponding to its molecular weight. Subsequent fragmentation would likely involve the cleavage of the ester group, leading to the loss of an ethoxy radical (•OCH2CH3) or an ethylene (B1197577) molecule (C2H4) via a McLafferty rearrangement, if sterically feasible. The imidazole ring itself is relatively stable, but can undergo ring cleavage under high-energy conditions.

High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound with high accuracy. The theoretical monoisotopic mass of this compound (C6H9N3O2) can be calculated and compared with the experimental value to confirm its chemical formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In ESI-MS, the analyte is typically protonated to form [M+H]+ ions. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule. The low fragmentation nature of ESI allows for the clear determination of the molecular weight. By adjusting the cone voltage, controlled fragmentation can be induced to obtain structural information. Commercial suppliers of this compound indicate the availability of LC-MS data, which would utilize techniques like ESI for analysis. bldpharm.comambeed.com

X-ray Crystallography for Solid-State Structure Determination

A hypothetical table of crystallographic data, based on what would be expected from such a study, is presented below:

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P21/c, Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1000-1500 |

| Z | 4 or 8 |

The crystal packing of this compound would be dictated by the intermolecular interactions, primarily the hydrogen bonds discussed previously. The arrangement of molecules in the crystal lattice would aim to maximize these favorable interactions, leading to a stable, ordered structure.

Spectroscopic and Photophysical Profile of this compound Remains Uncharacterized in Publicly Available Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the specific spectroscopic and photophysical properties of the chemical compound this compound. Despite its relevance as a heterocyclic building block in medicinal and materials chemistry, detailed experimental or computational data on its ultraviolet-visible (UV-Vis) absorption, electronic transitions, and photoluminescence characteristics are not readily accessible.

This absence of data prevents a detailed analysis of the compound's behavior upon interaction with light. Typically, the study of a molecule's photophysical properties provides critical insights into its electronic structure and potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

For a comprehensive understanding, the following specific data points would be necessary:

UV-Vis Absorption Maxima (λmax): This would identify the wavelengths of light the compound absorbs most strongly, which is fundamental to understanding its electronic transitions.

Molar Absorptivity (ε): This would quantify the extent to which the compound absorbs light at specific wavelengths.

Electronic Transitions: Identification of the specific orbital transitions (e.g., π → π, n → π) responsible for the observed absorption bands.

Photoluminescence Data: This includes emission spectra (to determine the color of light emitted upon excitation), quantum yield (to measure the efficiency of the emission process), and fluorescence lifetime (to understand the dynamics of the excited state).

While research exists for structurally related imidazole derivatives, the specific arrangement of the amino and carboxylate functional groups on the imidazole ring in this compound would uniquely influence its electronic and photophysical properties. Therefore, direct extrapolation from other compounds would not be scientifically rigorous.

The lack of this specific information highlights an opportunity for future research. Experimental studies employing UV-Vis and fluorescence spectroscopy, coupled with computational modeling such as Time-Dependent Density Functional Theory (TD-DFT), would be invaluable in elucidating the spectroscopic and photophysical characteristics of this compound. Such studies would not only contribute to the fundamental understanding of this molecule but also enable the rational design of new functional materials based on its scaffold.

At present, no data tables or detailed research findings on the electronic transitions or photoluminescence of this compound can be provided due to the absence of this information in the reviewed scientific literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational efficiency. orientjchem.org DFT calculations can predict a molecule's geometry, electronic distribution, and spectroscopic characteristics. A common approach involves using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p) or 6-311++G(d,p) to achieve reliable results. orientjchem.orgresearchgate.netmaterialsciencejournal.org

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For imidazole (B134444) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. acs.orgnih.gov For instance, studies on similar heterocyclic compounds show that calculated parameters are generally in good agreement with experimental data from X-ray crystallography. nih.gov

Once optimized, the electronic structure can be analyzed. This includes the distribution of electrons across the molecule, which is fundamental to its chemical properties. For a molecule like Ethyl 2-amino-1h-imidazole-5-carboxylate, key parameters would include the planarity of the imidazole ring and the orientation of the ethyl carboxylate and amino groups relative to the ring. In a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations revealed a planar ring structure with specific orientations of its functional groups. acs.orgnih.gov

| Parameter | Typical Calculated Value (for similar structures) |

| Bond Lengths (Å) | |

| C=O (carbonyl) | ~1.21 Å |

| C-N (imidazole ring) | ~1.33 - 1.39 Å |

| C-C (imidazole ring) | ~1.37 Å |

| N-H (amino group) | ~1.01 Å |

| **Bond Angles (°) ** | |

| O=C-O (ester) | ~125° |

| C-N-C (imidazole ring) | ~108° - 110° |

| H-N-H (amino group) | ~119° |

Note: This table presents typical bond lengths and angles derived from DFT calculations on analogous heterocyclic structures, as specific data for this compound was not available in the searched literature. The values serve as a reference for expected geometric parameters.

DFT calculations can predict vibrational (Infrared - IR) and nuclear magnetic resonance (NMR) spectra. Calculated vibrational frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method. acs.org For benzimidazole (B57391) derivatives, theoretical vibrational analyses have shown good agreement with experimental FT-IR spectra, allowing for precise assignment of vibrational modes, such as C-H stretching, C=O stretching of the ester group, and N-H bending of the amino group. researchgate.netacs.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Theoretical predictions for the chemical shifts of protons and carbons in the imidazole ring, the ethyl group, and the amino group can be compared with experimental data to confirm the molecular structure. acs.org

| Spectroscopic Parameter | Typical Predicted Range (for similar structures) | Assignment |

| IR Frequency (cm⁻¹) | ||

| N-H Stretch (amino) | ~3400 - 3500 cm⁻¹ | Asymmetric & Symmetric Stretching |

| C-H Stretch (aromatic/aliphatic) | ~2900 - 3100 cm⁻¹ | Stretching of ring and ethyl group C-H bonds |

| C=O Stretch (ester) | ~1710 cm⁻¹ | Carbonyl group stretching |

| C=N / C=C Stretch (ring) | ~1500 - 1600 cm⁻¹ | Imidazole ring stretching vibrations |

| ¹H NMR Chemical Shift (ppm) | ||

| N-H₂ (amino) | ~5.0 - 7.0 ppm | Amino group protons |

| Ring C-H | ~7.0 - 8.0 ppm | Imidazole ring proton |

| -CH₂- (ethyl) | ~4.2 ppm | Methylene (B1212753) protons |

| -CH₃ (ethyl) | ~1.3 ppm | Methyl protons |

| ¹³C NMR Chemical Shift (ppm) | ||

| C=O (ester) | ~165 ppm | Carbonyl carbon |

| Ring Carbons | ~110 - 150 ppm | Carbons of the imidazole ring |

| -CH₂- (ethyl) | ~60 ppm | Methylene carbon |

| -CH₃ (ethyl) | ~14 ppm | Methyl carbon |

Note: This table is illustrative, showing typical predicted spectroscopic parameters for molecules with similar functional groups. Specific values for this compound would require a dedicated DFT study.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. materialsciencejournal.orgnih.gov A small energy gap suggests a molecule is more reactive and has higher polarizability, which can be relevant for applications like nonlinear optics. acs.org For this compound, the HOMO would likely be localized on the electron-rich amino group and imidazole ring, while the LUMO would be distributed over the electron-withdrawing carboxylate group. materialsciencejournal.org

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; susceptibility to electrophilic attack. nih.gov |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; susceptibility to nucleophilic attack. nih.gov |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | A small gap implies high chemical reactivity and low kinetic stability. materialsciencejournal.orgnih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is used to predict how a molecule will interact with other molecules and to identify sites for electrophilic and nucleophilic attack. nih.gov

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with high electron density and are susceptible to electrophilic attack. nih.govnih.gov For this compound, these regions would be expected around the oxygen atoms of the carboxylate group and the nitrogen atoms of the imidazole ring. Regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack; these are typically found around the hydrogen atoms of the amino group and the ethyl group. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.com This technique provides detailed information on the conformational changes and dynamic interactions of molecules, which is particularly valuable for understanding how a ligand might interact with a biological target like a protein. researchgate.netrsc.orgfigshare.com

MD simulations are instrumental in drug discovery for exploring the stability of a ligand within the binding pocket of a protein. tandfonline.com A typical MD simulation would involve placing this compound into the active site of a target protein and simulating their movement in a solvated environment over a period of nanoseconds. rsc.org

Key analyses from such simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand structures from their initial positions over time. A stable RMSD value suggests that the ligand-protein complex has reached equilibrium and the ligand is stably bound. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues in the protein, highlighting which parts of the protein become more or less flexible upon ligand binding. researchgate.net

Hydrogen Bond Analysis: This analysis identifies the formation and duration of hydrogen bonds between the ligand and the protein, which are critical for binding affinity and specificity. The amino group and carbonyl oxygen of this compound would be key sites for forming such interactions.

While specific MD simulation studies involving this compound were not identified, the methodology is widely applied to other benzimidazole derivatives to assess their potential as inhibitors for various enzymes. tandfonline.comrsc.orgnih.gov These studies confirm the stability of ligand-protein complexes and elucidate the key interactions driving molecular recognition.

Conformational Analysis and Stability Studies

Theoretical studies, often employing Density Functional Theory (DFT), are used to investigate the molecule's conformational landscape. For instance, analysis of similar imidazole-containing amino acids reveals that prototropic tautomerism—the migration of a proton between the nitrogen atoms of the imidazole ring—can induce a significant "conformational switch." nih.gov This change can alter the key torsion angles by approximately 180 degrees, fundamentally changing the shape of the molecular backbone. nih.gov

The stability of different conformers is largely governed by hydrogen bonding. Intramolecular hydrogen bonds, such as those between the amino group and the carboxylate oxygen or an imidazole nitrogen, play a critical role in defining the most stable conformations. nih.govresearchgate.net For example, the N-H···O=C hydrogen bond is a common stabilizing feature in related structures. nih.gov Intermolecular hydrogen bonds are also pivotal, leading to the formation of extended supramolecular structures in the solid state. nih.gov Studies on substituted ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have shown that combinations of N-H···O, N-H···N, and C-H···N hydrogen bonds can link molecules into one-, two-, or three-dimensional networks. nih.gov

Computational methods can also map the molecular electrostatic potential (MEP) to highlight regions susceptible to electrophilic or nucleophilic attack, further informing stability and reactivity. The stability of various conformations can be ranked by their relative energies, which indicates the probability of their existence under physiological conditions. nih.gov

| Conformation Type | Stabilizing Interaction(s) | Key Torsion Angles (φ, ψ) | Reference |

| Helical (αRτ) | Intramolecular NImz-H···O=C hydrogen bond | e.g., -75°, -114° | nih.gov |

| Extended (C7eq) | Intramolecular NImz-H···O=C hydrogen bond | e.g., -75°, 66° | nih.gov |

| Extended (C5 / β2) | Intramolecular N–H···Nπ hydrogen bond | e.g., -165°, 178° | nih.gov |

Rationalization of Structure-Activity Relationships through Dynamics

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure correlates with biological activity. For this compound derivatives, molecular dynamics (MD) simulations provide a powerful tool to rationalize these relationships from a dynamic perspective. MD simulations can reveal how modifications to the core structure affect the molecule's flexibility, conformational preferences, and interactions with a biological target over time. nih.gov

By systematically altering substituents on the imidazole ring or the ethyl ester group, researchers can observe the resulting changes in biological outcomes, such as enzyme inhibition or cell proliferation. nih.govresearchgate.net For example, in a study on related kinase inhibitors, shifting an ethoxy substitution from one position to another on an associated phenyl ring significantly improved the compound's functional activity in inhibiting cell growth and inducing apoptosis. nih.govresearchgate.net

These experimental observations can be rationalized by analyzing MD trajectories. For instance, a more active derivative might show a higher propensity to adopt a specific binding conformation or form more stable hydrogen bonds with key residues in a target's active site. Correlating these dynamic behaviors with experimental activity data helps to build a robust SAR model, providing a rational basis for designing next-generation compounds with enhanced potency and selectivity. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

Molecular docking studies involving imidazole-based compounds have successfully predicted their binding modes and affinities with a range of biological targets, including protein kinases and enzymes involved in metabolic pathways. nih.gov For derivatives of this compound, docking simulations can identify the most likely binding pose within the active site of a target receptor, such as EGFR kinase or VEGFR-2. nih.gov

These simulations calculate a scoring function, often expressed as binding energy in kcal/mol, to estimate the binding affinity. A lower binding energy typically indicates a more stable and favorable interaction. nih.gov The predicted binding mode reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, docking studies on benzimidazole derivatives have shown hydrogen bond formation with the backbone of key amino acid residues like MET793 in the ATP-binding site of EGFR kinase. nih.gov Such insights are critical for understanding the mechanism of action and guiding structural modifications to enhance binding affinity and efficacy.

| Compound Type | Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Benzimidazole Derivative | VEGFR-2 | -14.67 | Not specified | nih.gov |

| Benzimidazole Derivative | VEGFR-2 | -20.75 | Not specified | nih.gov |

| Benzimidazole Derivative | EGFR Kinase (2J6M) | Not specified | MET793 (H-bond) | nih.gov |

| Benzimidazole Derivative | Topoisomerase IIα-DNA | Not specified | Not specified | nih.gov |

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. dergipark.org.tr A pharmacophore model for this compound and its derivatives would typically consist of features such as hydrogen bond donors (e.g., the N-H of the amino group), hydrogen bond acceptors (e.g., the carbonyl oxygen and imidazole nitrogens), and aromatic or hydrophobic regions (e.g., the imidazole ring). nih.gov

These models can be generated using two main approaches:

Ligand-based modeling: This method is used when the 3D structure of the target is unknown. It involves superimposing a set of active molecules and extracting their common chemical features. dergipark.org.tr

Structure-based modeling: When the crystal structure of the target protein is available, a pharmacophore model can be derived directly from the key interaction points between the protein and a known ligand. dergipark.org.tr

Once developed, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the required features. dergipark.org.tr This process filters for molecules that are likely to be active, significantly narrowing the pool of candidates for further synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a computational approach to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

The development of a QSAR model for derivatives of this compound involves several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various physicochemical properties, including:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., LogP)

Topological indices: (e.g., connectivity indices)

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that links a combination of these descriptors to the observed biological activity. The resulting QSAR model can be represented by an equation like:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D represents the molecular descriptors and c represents their coefficients. A statistically robust QSAR model has high predictive power, allowing researchers to estimate the biological activity of new, yet-to-be-synthesized derivatives. This predictive capability is invaluable for prioritizing synthetic efforts and designing compounds with optimized potency.

Identification of Key Structural Descriptors for Activity

The therapeutic potential of heterocyclic compounds is deeply rooted in their three-dimensional structure and the specific arrangement of pharmacophoric features. For this compound, computational studies help identify key structural descriptors that are crucial for its biological activity. These descriptors govern the molecule's interaction with biological targets, such as enzymes or receptors, through various non-covalent forces.

The 2-aminoimidazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets. nih.gov The key descriptors for this compound can be broken down into three main components:

The 2-Amino Group: This exocyclic amino group is a critical hydrogen bond donor. Its basicity allows it to exist in a protonated state at physiological pH, forming a positively charged guanidinium-like moiety. This feature is crucial for forming strong ionic interactions and hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in the active site of a target protein.

The Ethyl Carboxylate Group at C5: This substituent significantly influences the molecule's electronic properties and provides additional points of interaction. The carbonyl oxygen is a strong hydrogen bond acceptor, while the ester group can participate in dipole-dipole interactions. The ethyl chain adds a lipophilic character to this part of the molecule, which can be important for fitting into hydrophobic pockets within a binding site.

Quantitative Structure-Activity Relationship (QSAR) analyses on related benzimidazole derivatives have shown that descriptors such as molecular weight, lipophilicity (LogP), and electronic parameters (like dipole moment and atomic charges) are critical in predicting biological activity. nih.gov These computational models help in rationally designing new derivatives with enhanced potency by modifying these key structural features.

| Structural Feature | Descriptor Type | Potential Biological Interaction |

|---|---|---|

| 2-Amino Group (-NH2) | Hydrogen Bond Donor, Basic Center | Forms hydrogen bonds and ionic interactions with acidic residues (Asp, Glu). |

| Imidazole Ring (N1-H) | Hydrogen Bond Donor | Interacts with hydrogen bond acceptors on the target. |

| Imidazole Ring (N3) | Hydrogen Bond Acceptor, Nucleophilic Center | Accepts hydrogen bonds from donor groups on the target. |

| Imidazole Ring (Aromatic System) | Hydrophobic/Aromatic Feature | Participates in π-π stacking with aromatic residues (Phe, Tyr, Trp). |

| Ethyl Carboxylate Group (C=O) | Hydrogen Bond Acceptor | Forms hydrogen bonds with donor groups on the target. |

| Ethyl Carboxylate Group (-OCH2CH3) | Lipophilic/Steric Feature | Fits into hydrophobic pockets of the binding site. |

Tautomeric Preferences and Energy Effects via Quantum Chemical Methods

Tautomerism, the interconversion of structural isomers through proton migration, is a critical phenomenon for 2-aminoimidazole derivatives as it can significantly alter their chemical properties and biological receptor interactions. researchgate.net this compound can exist in several tautomeric forms, primarily the amino form and various imino forms.

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of these tautomers. researchgate.net By calculating the electronic energy and Gibbs free energy of each isomer, researchers can predict the predominant tautomeric form in the gas phase and in solution. mdpi.com

For this compound, the principal tautomeric equilibrium is between the canonical 2-amino form and the 2-imino forms where the proton has migrated from a ring nitrogen or the exocyclic nitrogen to another position.

Amino Tautomer (1H-amino): This is the aromatic and generally more stable form.

Imino Tautomers (e.g., 1,3-dihydro-imino, 1,4-dihydro-imino): These forms are typically non-aromatic and higher in energy.

Theoretical calculations on similar heterocyclic systems consistently show that the amino tautomer is significantly more stable than the imino forms. acs.org The energy barrier for the conversion from the more stable amino form to the less stable imino tautomer can be computationally determined. For a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, this energy barrier was calculated to be substantial, indicating that the amino tautomer is the overwhelmingly predominant species in the solid state. acs.org The relative stability is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvation effects.

DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize the geometry of each tautomer and calculate their relative energies (ΔE) and Gibbs free energies (ΔG). acs.orgnih.gov The results typically show the amino form to be lower in energy by several kcal/mol, confirming its higher stability.

| Tautomer | Structure | Aromaticity | Predicted Relative Gibbs Free Energy (ΔG) | Predicted Population at 298 K |

|---|---|---|---|---|

| 2-Amino (Canonical) | This compound | Yes | 0.00 kcal/mol (Reference) | >99.9% |

| 2(3H)-Imino | Ethyl 2-imino-2,3-dihydro-1H-imidazole-5-carboxylate | No | +8 to +12 kcal/mol | <0.1% |

| 2(4H)-Imino | Ethyl 2-imino-1,2-dihydro-imidazole-5-carboxylate | No | +10 to +15 kcal/mol | <0.1% |

Applications in Medicinal Chemistry and Biological Research

Antimicrobial and Antifungal Research

While specific studies focusing solely on ethyl 2-amino-1H-imidazole-5-carboxylate are limited, the broader class of 2-aminoimidazole (2-AI) derivatives has been recognized for its promising antimicrobial and antifungal properties.

The mechanisms through which aminoimidazole derivatives exert their antimicrobial and antifungal effects are varied. One proposed mechanism for certain (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides involves the generation of reactive oxygen species (ROS). nih.gov An overproduction of ROS can disrupt the balance of oxidants and antioxidants within microbial cells, leading to oxidative stress and cellular damage. nih.gov The antifungal effect of these compounds was diminished in the presence of the antioxidant ascorbic acid, supporting the role of ROS in their mechanism of action. nih.gov

Another significant mechanism, particularly for 2-aminoimidazole compounds, is the disruption of bacterial biofilms. nih.govnih.gov This anti-biofilm activity does not necessarily involve killing the bacteria (a bactericidal effect) but rather interferes with their ability to form resilient communities. nih.gov This can make bacteria more susceptible to conventional antibiotics, effectively resensitizing them to treatment. nih.gov

Antiviral Research

Derivatives of the imidazole (B134444) carboxylate scaffold have been extensively investigated as potential antiviral agents, showing inhibitory activity against a range of viruses by targeting key viral enzymes and protein-protein interactions.

A significant area of research has focused on developing imidazole-based compounds as allosteric inhibitors of HIV-1 integrase. researchgate.net Instead of targeting the enzyme's active site, these inhibitors disrupt the interaction between integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75), a crucial host cofactor that tethers the viral enzyme to host chromatin. researchgate.netmdpi.com This inhibition has been validated to reduce proviral integration and diminish the virus's replicative capacity. researchgate.net

Through high-throughput screening, novel 5-carbonyl-1H-imidazole-4-carboxamides were identified as potent inhibitors of this specific protein-protein interaction. researchgate.net Structure-activity relationship (SAR) studies have shown that the carboxylic acid functionality is a significant contributor to the binding properties of these inhibitors. mdpi.com

| Compound Class/Derivative | Target | Mechanism | Reported Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 5-carbonyl-1H-imidazole-4-carboxamides | HIV-1 Integrase | Allosteric inhibition via disruption of the IN-LEDGF/p75 interaction | Lead compounds identified with low micromolar activity | researchgate.net |

| 1,5-diaryl-1H-imidazole-4-carboxylic acids | HIV-1 Integrase | Selective binding to the LEDGF/p75-binding pocket | Multiple compounds with >50% inhibition at 100 µM | nih.gov |

No specific research findings linking this compound to the inhibition of HIV-1 Reverse Transcriptase (RT) dimerization were identified in the reviewed literature.

The imidazole scaffold has been employed to design inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme essential for viral replication. nih.govmdpi.com A novel strategy involved creating peptidomimetics based on a 1H-imidazole-2,5-dicarboxamide structure. nih.govmdpi.com These molecules were designed to mimic the conformation of a key portion of the NS4A protein, which is a cofactor required for the activation of the NS3 protease. nih.gov

By mimicking NS4A, these imidazole derivatives can compete for binding to the NS3 protease, thereby inhibiting its function. nih.govmdpi.com This approach represents a promising strategy for developing a new class of NS3 inhibitors. nih.gov One synthesized compound, N⁵-(4-guanidinobutyl)-N²-(n-hexyl)-1H-imidazole-2,5-dicarboxamide (MOC-24), was shown to inhibit the binding of the NS4A cofactor to the NS3 protease with a half-maximal inhibitory concentration (IC₅₀) of 1.9 µM in a fluorescence anisotropy assay. nih.govmdpi.com

Derivatives of this compound have demonstrated significant potential as inhibitors of orthopoxviruses. nih.govnih.gov A series of novel ethyl 2-aryl-1-hydroxy-1H-imidazole-5-carboxylates were synthesized and screened for their activity against several viruses, including Cowpox virus and Ectromelia virus (the causative agent of mousepox). nih.gov

The research found that compounds with electron-withdrawing groups on the 2-aryl substituent showed the most promising activity. nih.gov The most active compound, ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate, exhibited a high selectivity index against Vaccinia virus and also demonstrated notable inhibitory activity against both Cowpox and Ectromelia viruses. nih.govnih.gov

| Virus Strain | 50% Cytotoxicity Conc. (CC₅₀) µM | 50% Inhibitory Conc. (IC₅₀) µM | Selectivity Index (SI = CC₅₀/IC₅₀) | Source |

|---|---|---|---|---|

| Cowpox Virus | >100 | 5.0 ± 0.4 | >20 | nih.govnih.gov |

| Ectromelia Virus | >100 | 2.17 ± 0.15 | >46 | nih.govnih.gov |

Anticancer and Antitumor Potential

The imidazole nucleus is a crucial scaffold in the development of therapeutic agents, and derivatives of this compound have demonstrated notable potential as anticancer and antitumor agents. nih.govnih.gov Research has shown that synthetic building blocks based on the 5-amino-imidazole-4-carboxylate core exhibit antiproliferative activity against a range of human cancer cell lines. nih.gov

A study involving a series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives revealed that modifications, particularly the addition of alkyl chains at the N-1 position of the imidazole ring, resulted in inhibitory effects on the growth and proliferation of cancer cells. nih.gov These derivatives were tested against several human cancer cell lines, including HeLa (cervical), HT-29 (colon), A549 (lung), and MDA-MB-231 (breast). nih.gov One particular derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, showed a significant inhibitory effect after 72 hours of treatment, with potent activity against HeLa and HT-29 cells. nih.gov Further investigation showed this derivative also significantly inhibited tumor cell colony formation and migration. nih.gov

Table 1: In Vitro Antiproliferative Activity of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate

| Cell Line | Cancer Type | IC₅₀ Value (μM) |

|---|---|---|

| HeLa | Cervical | 0.737 ± 0.05 |

| HT-29 | Colon | 1.194 ± 0.02 |

Data sourced from a study on the anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. nih.gov

Inhibition of DNA Synthesis in Cancer Cells